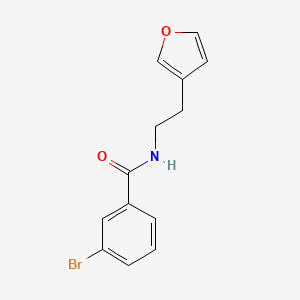

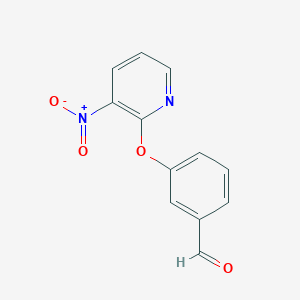

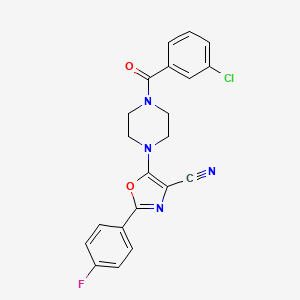

![molecular formula C12H9N3O2 B2539468 N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034266-24-3](/img/structure/B2539468.png)

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Initial N-(pyridin-2-yl)furan-2-carboxamide was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .

Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, it was shown that compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited four times higher activity than the standard drug PZA .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Applications De Recherche Scientifique

Synthesis and Functionalization

Pyrazolo[1,5-a]pyrimidines (PP) have attracted attention for their structural versatility. Researchers have developed various synthesis pathways and post-functionalization strategies to enhance the structural diversity of this scaffold. These transformations allow for new synthetic routes and potential applications .

Anticancer Potential

PP derivatives exhibit anticancer potential. Their unique structure makes them attractive for drug design. By modifying the periphery of the PP core, researchers can explore rational and efficient designs of antitumor drugs .

Enzymatic Inhibitory Activity

PP compounds have been investigated for their enzymatic inhibitory properties. Understanding their interactions with enzymes can lead to novel therapeutic approaches .

Material Science Applications

Beyond medicinal chemistry, PP derivatives have also found applications in material science. Their photophysical properties make them interesting candidates for optical applications .

Mécanisme D'action

The mechanism of action of similar compounds has been investigated . For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Safety and Hazards

Orientations Futures

The future directions of research on similar compounds include the design and synthesis of novel derivatives, evaluation of their biological activity, and further development based on molecular docking studies . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(11-2-1-7-17-11)14-9-4-6-15-10(8-9)3-5-13-15/h1-8H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXMTLMZXFGLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

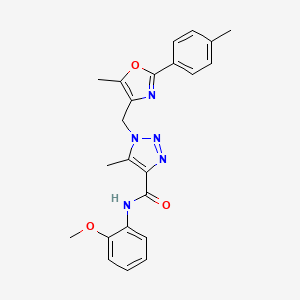

![(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2539390.png)

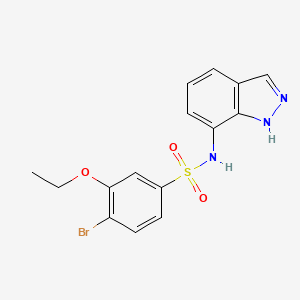

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)

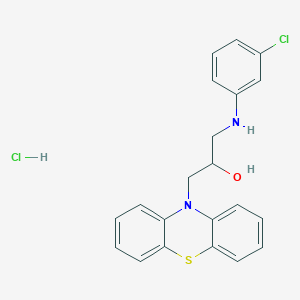

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)